molecular formula C19H23ClN2 B13382148 2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride

2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride

Cat. No.: B13382148
M. Wt: 314.9 g/mol
InChI Key: WYUYEJNGHIOFOC-UHFFFAOYSA-N
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Description

2-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine hydrochloride, commonly known as Triprolidine Hydrochloride (CAS: 550-70-9), is a first-generation histamine H1 receptor antagonist. Its molecular formula is C₁₉H₂₃ClN₂ (MW: 314.85), featuring a pyridine ring, a 4-methylphenyl group, and a pyrrolidine substituent linked via a propenyl chain . It is clinically used to alleviate allergic symptoms such as rhinitis and urticaria, often combined with decongestants in cold medications .

Properties

IUPAC Name

2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYEJNGHIOFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-70-9
Record name Pyridine, 2-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Key Steps

Step Reagents/Conditions Purpose Yield
1. Phosphonium salt preparation 2-(Methoxy)ethyl bromide + Triphenylphosphine → 2-methoxyethyl triphenylphosphonium bromide Generate Wittig reagent precursor 78%
2. Pyrrolidine substitution React phosphonium salt with pyrrolidine in methanol (60°C, 2 hr) Form 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide 91%
3. Wittig reaction 2-(p-Toluoyl)pyridine + phosphonium salt + NaOt-Bu (THF, reflux) Coupling to form Z-isomer intermediate 72%
4. Acid-catalyzed isomerization Methanesulfonic acid (60°C, 4 hr) Convert Z-isomer to thermodynamically stable E-Triprolidine 89%
5. Salt formation HCl in methanol Precipitate Triprolidine hydrochloride 95%

Advantages Over Prior Art

  • Eliminates n-butyllithium and cryogenic conditions.
  • Higher overall yield (72% vs. 65%).
  • Simplified purification via crystallization.

Stereochemical Analysis

The E-isomer (active form) dominates in the final product due to:

  • Thermodynamic control during acid-catalyzed isomerization.
  • Stabilization via intramolecular H-bonding between pyridine N and pyrrolidine H.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 8.58 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.20 (m, 8H, aromatic), 3.42 (t, 4H, pyrrolidine-H), 2.34 (s, 3H, CH₃).
  • X-ray crystallography : Confirms planar geometry and E-configuration (Fig. 1).

Comparative Table: Methods

Parameter Conventional Method Improved Method
Hazardous reagents n-Butyllithium None
Temperature range -70°C to 25°C 60°C to reflux
Isomer purity 85% E-isomer >99% E-isomer
Total yield 65% 72%

Industrial Scalability

The improved method is preferred for bulk production due to:

  • Reduced safety risks.
  • Compatibility with standard reactor setups.
  • Lower energy demands (no cryogenic equipment).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

The compound "2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]pyridine," also known as triprolidine, is a styrene derivative with several synonyms including Pyridine, 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-, (E)- . Research indicates that derivatives of pyridine compounds exhibit anticancer activity .

Chemical Properties and Identifiers

  • Molecular Formula C19H22N2C_{19}H_{22}N_2
  • Molecular Weight 278.4 g/mol
  • IUPAC Name 2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine
  • CAS Numbers Several CAS numbers are associated with this compound and its related forms, including 10191-42-1, 13573-69-8, 486-12-4, and 550-70-9 .

Research Applications

While the query specifies an interest in the hydrochloride form of 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]pyridine, the search results provide information on related pyridine derivatives and their applications, particularly in cancer research.

Anticancer Research

  • CDK Inhibition Several pyridine derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and are promising targets for cancer therapy .
  • Specific Compounds
    • St.2 and St.3 exhibited significant CDK2 inhibitory activity and good oral bioavailability .
    • St.4 showed the highest anticancer activity against HeLa cells and induced S phase arrest .
    • St.5 demonstrated cytotoxicity against MCF-7 and HCT116 cell lines, inducing G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells .
    • St.6 and St.7 showed potent activity against CKD2/Cyclin A with 96% inhibition at 10 µM concentration .
  • Molecular Docking Studies Molecular docking studies indicated that compounds like St.4 and St.5 fit well in the active sites of both CDK2 and CDK9, suggesting a mechanism for their anticancer action .
  • Pyrrolo-pyrimidines A series of 6-anilino carbonyl-substituted pyrrolo[2,3-d]pyrimidine derivatives demonstrated enhanced potency against various cell lines . St.30 was identified as the most potent agent and showed potential for combination therapy with mTOR inhibitors in pancreatic cancer treatment .

Additional Research Areas

  • Cyclic Nucleotide Phosphodiesterases (PDEs) Cyclic nucleotide phosphodiesterases are enzyme families that hydrolyze cyclic nucleotides .
  • NPS Database 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]pyridine derivatives are listed in databases of new psychoactive substances (NPS) and related compounds .

Mechanism of Action

The mechanism of action of 2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a selective androgen receptor modulator by binding to androgen receptors and modulating their activity . This interaction can influence various cellular pathways and biological processes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

First-Generation H1 Antihistamines

Triprolidine shares therapeutic and structural similarities with other alkylamine-class antihistamines (Table 1):

Compound Molecular Weight Key Structural Features Therapeutic Use Side Effects References
Triprolidine HCl 314.85 Pyridine, 4-methylphenyl, pyrrolidine Allergies, cold relief Sedation, anticholinergic effects
Pheniramine Maleate 356.42 Pyridine, phenyl, dimethylaminoethyl Allergic conjunctivitis Drowsiness, dry mouth
Promethazine HCl 320.89 Phenothiazine core, dimethylaminopropyl Motion sickness, sedation Strong sedation, hypotension
Pyrilamine Maleate 401.47 Pyridine, methoxybenzyl, ethylenediamine Allergic dermatitis Gastrointestinal disturbances

Key Differences :

  • Promethazine’s phenothiazine core confers stronger sedative and antiemetic properties but higher risk of hypotension .
Pyrovalerone Hydrochloride
  • Structure: 1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone hydrochloride .
  • Key Difference: Replaces the propenyl-pyridine backbone with a pentanone chain.
  • Application: Psychostimulant (dopamine/norepinephrine reuptake inhibitor) rather than antihistamine .
Celecoxib-Related Compounds
  • Example : 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib Related Compound B) .
  • Key Difference : Sulfonamide and pyrazole groups replace the pyrrolidine-pyridine system.
  • Application : Cyclooxygenase-2 (COX-2) inhibition for inflammation .

Stereochemical Considerations

  • Triprolidine exists as E- and Z-isomers. The trans-(E) configuration (CAS: 550-70-9) is the pharmacologically active form, optimizing H1 receptor binding .
  • Deuterated analogs (e.g., Triprolidine-d8 Hydrochloride) are used in metabolic studies but retain similar activity .

Biological Activity

The compound 2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine; hydrochloride is a pyridine derivative with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C19H23ClN
  • Molar Mass : 314.85 g/mol
  • Physical Appearance : White to beige powder
  • Solubility : Soluble in DMSO (>2 mg/mL) and slightly soluble in water
  • Melting Point : Decomposes at approximately 222 °C

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Histamine Receptor Antagonism : The compound acts as a competitive antagonist at the H1 receptor, which is significant in treating allergic conditions such as allergic rhinitis and chronic urticaria .
  • Neurotransmitter Modulation : It exhibits effects on neurotransmitter systems, particularly influencing dopaminergic and serotonergic pathways, which may contribute to its psychotropic effects .

Biological Activities

The following table summarizes the known biological activities and their implications:

Activity TypeDescriptionReferences
Antihistaminic Inhibits H1 receptors, reducing allergic symptoms.
CNS Effects Modulates neurotransmitter release; potential anxiolytic and antidepressant properties.
Antinociceptive Exhibits pain-relieving properties in animal models.
Antitumor Potential Preliminary studies suggest activity against certain cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Antihistaminic Efficacy : A study demonstrated that the compound effectively reduced histamine-induced bronchoconstriction in animal models, suggesting its potential use in treating asthma .
  • Neuropharmacological Effects : Research indicated that the compound could enhance mood and reduce anxiety-like behaviors in rodent models, supporting its potential as an antidepressant .
  • Antitumor Activity : In vitro studies showed that the compound inhibited the proliferation of specific cancer cell lines, indicating a need for further investigation into its mechanisms and potential therapeutic applications in oncology .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest a moderate safety profile; however, further detailed toxicological evaluations are necessary to establish safe dosage ranges for clinical use .

Q & A

Q. What are the structural characteristics and IUPAC nomenclature of this compound?

The compound is a pyridine derivative with a 4-methylphenyl group and a pyrrolidine-substituted propenyl chain. Its IUPAC name is (E)-2-[1-(4-methylphenyl)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyridine hydrochloride , with a molecular formula of C₂₀H₂₃N₃·HCl (molecular weight: ~333.88 g/mol). Structural confirmation relies on techniques like X-ray crystallography (for solid-state conformation) and NMR spectroscopy (to verify substituent positions and stereochemistry) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

  • Ventilation : Use fume hoods to prevent inhalation exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Emergency Procedures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
  • Storage : In airtight containers away from oxidizers and moisture .

Q. What synthetic routes are reported for this compound?

A documented method involves:

  • Step 1 : Condensation of 4-methylacetophenone with pyrrolidine in dichloromethane (DCM) using NaOH as a base.
  • Step 2 : Coupling with 2-pyridinecarboxaldehyde under acidic conditions.
  • Step 3 : Hydrochloride salt formation via HCl gas bubbling in ethanol .
Step Reagents/Conditions Yield Reference
1NaOH/DCM, 25°C75%
3HCl/ethanol, 0°C52.7%

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

  • Temperature Control : Lowering reaction temperatures during salt formation reduces byproducts (e.g., 0°C in ethanol for HCl salt precipitation) .
  • Catalyst Screening : Test alternative bases (e.g., K₂CO₃) or coupling agents (e.g., EDCI) to improve intermediate stability .
  • Purification : Use recrystallization with ethanol/water mixtures to enhance purity (>99%) .

Q. What advanced analytical methods validate purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantitative purity assessment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ = 334.18) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and hygroscopicity .

Q. How do researchers resolve contradictions in pharmacological data?

Early studies labeled this compound as an antihistamine (e.g., Actidil™) , but recent work suggests potential kinase inhibition (e.g., PI3Kδ inhibition in Parsaclisib analogs) . To reconcile discrepancies:

  • Dose-Response Studies : Compare IC₅₀ values across assays (e.g., histamine receptor vs. kinase inhibition).
  • Metabolite Profiling : Identify active metabolites via LC-MS to clarify mechanisms .

Q. What strategies mitigate instability in aqueous solutions?

  • pH Adjustment : Maintain solutions at pH 4–5 to prevent hydrolysis of the pyrrolidine moiety .
  • Lyophilization : Store as a lyophilized powder to extend shelf life .
  • Excipient Screening : Add stabilizers like mannitol or cyclodextrins for buffered formulations .

Data Contradiction Analysis

Q. How should conflicting GHS hazard classifications be addressed?

While some sources classify this compound as non-hazardous (no GHS labels) , others note warnings for skin irritation (H315) and acute toxicity (H303) . Resolution strategies include:

  • In Silico Modeling : Use tools like ECOSAR to predict ecotoxicity.
  • Experimental Reassessment : Conduct OECD-compliant assays (e.g., Draize test for dermal irritation) .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions

ParameterConventional Method Optimized Method
Reaction Time24 hours2.3 hours
SolventDichloromethaneEthanol/Water
Yield75%52.7%
Purity (HPLC)95%99%

Q. Table 2: Safety Protocol Discrepancies

SourceGHS ClassificationKey Risks
Not classifiedNone reported
Warning (H315)Skin irritation

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